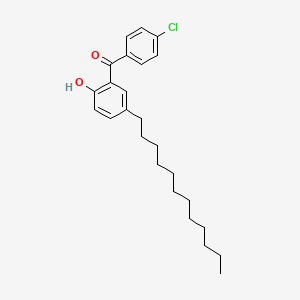
(4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone is an organic compound with the molecular formula C25H33ClO2 This compound is characterized by the presence of a chlorophenyl group and a dodecyl-substituted hydroxyphenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone typically involves the reaction of 1-bromododecane with resorcinol in the presence of potassium carbonate in refluxing acetone for an extended period, usually around 16 to 20 hours . The product is then purified through recrystallization from n-hexane and a mixture of ethanol and acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the dodecyl group.
(4-Hydroxyphenyl)(phenyl)methanone: Lacks both the chlorine and dodecyl groups.
Uniqueness
(4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone is unique due to the presence of both the chlorophenyl and dodecyl-substituted hydroxyphenyl groups
Properties
CAS No. |
61679-49-0 |
|---|---|
Molecular Formula |
C25H33ClO2 |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
(4-chlorophenyl)-(5-dodecyl-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C25H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-18-24(27)23(19-20)25(28)21-14-16-22(26)17-15-21/h13-19,27H,2-12H2,1H3 |
InChI Key |
ZUMUTGCLQHNAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


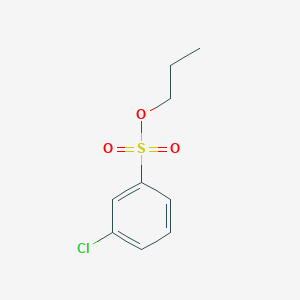
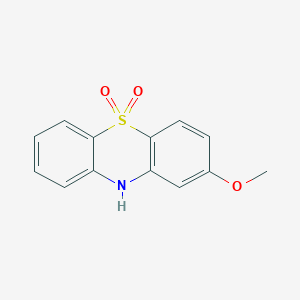
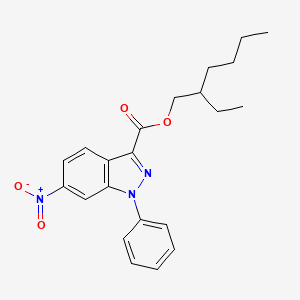
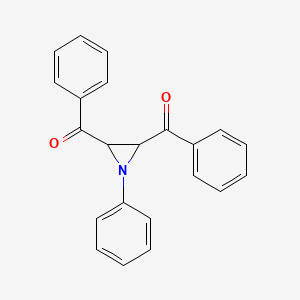
![6-Chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14579330.png)
![2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B14579336.png)
![4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B14579345.png)
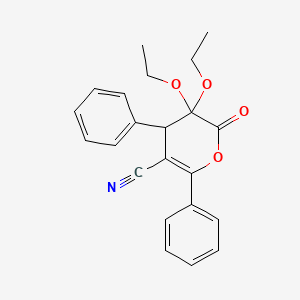
![6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one](/img/structure/B14579356.png)
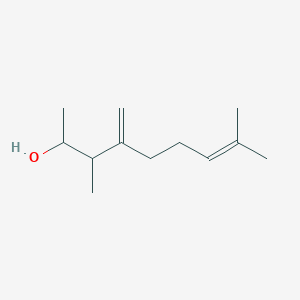
![Phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl-](/img/structure/B14579369.png)

![Phenyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B14579378.png)
![4-Oxo-7-[(5-phenylpentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14579385.png)
